molecular formula C41H65LiN7O17P3S B1142853 Arachidonoyl coenzyme A lithium salt CAS No. 188174-63-2

Arachidonoyl coenzyme A lithium salt

Cat. No. B1142853
M. Wt: 1059.92
InChI Key:
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Description

Arachidonoyl coenzyme A (Arachidonoyl-CoA) is a key intermediate in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid involved in signaling pathways related to inflammation, cellular signaling, and the maintenance of the phospholipid bilayer in cell membranes. Lithium salts, including "Arachidonoyl coenzyme A lithium salt," are explored for their potential in various biochemical applications, leveraging lithium's properties to affect cellular processes.

Synthesis Analysis

The synthesis of "Arachidonoyl coenzyme A lithium salt" involves the esterification of arachidonic acid to form arachidonoyl-CoA, followed by the introduction of lithium ions to replace sodium or potassium ions typically found in the coenzyme A salt forms. This process might leverage methods similar to those used in the synthesis of other lithium organic compounds, focusing on maintaining the integrity of the arachidonoyl-CoA while ensuring the effective incorporation of lithium ions.

Molecular Structure Analysis

The molecular structure of "Arachidonoyl coenzyme A lithium salt" combines the complex structure of arachidonoyl-CoA, which includes a long chain of arachidonic acid attached to the coenzyme A backbone, with lithium ions. The presence of lithium is expected to slightly alter the molecular conformation and properties of the compound, potentially affecting its reactivity and interaction with enzymes and cellular membranes.

Chemical Reactions and Properties

Lithium ions can affect the behavior of arachidonoyl-CoA in biological systems. Lithium's interactions with enzymes that metabolize phosphoinositides and its role in modulating signal transduction pathways might influence how arachidonoyl-CoA is utilized within cells. For example, lithium has been shown to affect the arachidonic acid cascade, altering the production of various eicosanoids and potentially impacting inflammatory responses and cellular signaling mechanisms (Rapoport, 2014).

Scientific Research Applications

  • Valproic acid's effect on Arachidonoyl-CoA : Valproic acid, a treatment for bipolar disorder, acts as a non-competitive inhibitor of brain microsomal long-chain fatty acyl–CoA synthetases (Acsl), selectively inhibiting the synthesis of arachidonoyl–CoA. This effect may contribute to valproic acid's therapeutic action in bipolar disorder by reducing the brain arachidonic acid cascade, highlighting the potential relevance of arachidonoyl-CoA in managing this condition (Bazinet et al., 2005).

  • Role in Bipolar Disorder : Chronic administration of mood stabilizers like lithium, valproic acid, and carbamazepine, commonly used in bipolar disorder, selectively target the brain arachidonic acid cascade. These drugs reduce the turnover of arachidonic acid, but not of docosahexaenoic acid, in rat brain phospholipids, suggesting a significant role of arachidonoyl coenzyme A lithium salt in the management of bipolar disorder (Bazinet, 2009).

  • Neurodegenerative Diseases : Lithium, through its effects on arachidonic acid metabolism, might represent a therapeutic strategy for treating neurodegenerative disorders like Alzheimer's disease. This is due to its actions on neuroprotective proteins and regulators of apoptosis and cellular resilience (Mármol, 2008); (Camins et al., 2009).

  • Molecular Targets of Lithium : Lithium's molecular action involves modulation of arachidonic acid and the protein kinase C signaling cascades. These pathways are critical in understanding lithium's therapeutic effects in bipolar disorder, highlighting the importance of arachidonic acid metabolism (Corbella & Vieta, 2003).

  • Effect on Arachidonic Acid Signaling : Chronic lithium administration modifies serotonin receptor-mediated brain signaling via arachidonic acid in rats. This indicates a potential mechanism through which lithium could ameliorate symptoms in bipolar disorder, particularly hallucinations (Basselin et al., 2005).

Future Directions

The future directions of Arachidonoyl coenzyme A lithium salt are not readily available from the search results. However, given its role as a substrate for various enzymes, it may have potential applications in biochemical research and drug development.


properties

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKRDANWCBXHE-PPXCCCNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1059.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 117072603

Citations

For This Compound
1
Citations
A Filograna, S De Tito, ML Monte, R Oliva, F Bruzzese… - 2023 - researchsquare.com
… NAD+ (N0632), arachidonoyl coenzyme A lithium salt (A5837), DMSO (D2438), thymidine (T1895), bovine serum albumin (BSA, A4503), propidium iodide (P4864) and Matrigel …
Number of citations: 2 www.researchsquare.com

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